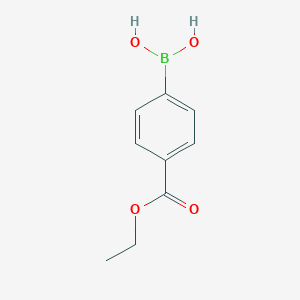

4-Ethoxycarbonylphenylboronic acid

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

(4-ethoxycarbonylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BO4/c1-2-14-9(11)7-3-5-8(6-4-7)10(12)13/h3-6,12-13H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLNFACCFYUFTLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)C(=O)OCC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10370241 | |

| Record name | 4-Ethoxycarbonylphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10370241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4334-88-7 | |

| Record name | 4-(Ethoxycarbonyl)phenylboronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4334-88-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Ethoxycarbonylphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10370241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Ethoxycarbonylphenylboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-(Ethoxycarbonyl)phenylboronic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LA4EMV9J6S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Ethoxycarbonylphenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Ethoxycarbonylphenylboronic acid, a key building block in modern organic synthesis and drug discovery. This document outlines its chemical and physical properties, provides detailed experimental protocols for its synthesis and application in cross-coupling reactions, and illustrates its role in the development of biologically active compounds.

Core Properties and Identification

This compound, a white to off-white crystalline powder, is an organoboron compound widely utilized in synthetic chemistry.[1] Its structure, featuring both a boronic acid and an ethoxycarbonyl group, makes it a versatile reagent, particularly in palladium-catalyzed cross-coupling reactions.

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 4334-88-7 |

| Molecular Formula | C9H11BO4[2] |

| IUPAC Name | [4-(ethoxycarbonyl)phenyl]boronic acid |

| Synonyms | 4-(Ethoxycarbonyl)benzeneboronic acid, 4-Carboethoxybenzeneboronic acid, Ethyl 4-boronobenzoate[1] |

| InChI Key | ZLNFACCFYUFTLD-UHFFFAOYSA-N |

| SMILES | CCOC(=O)c1ccc(cc1)B(O)O |

Table 2: Physicochemical Properties

| Property | Value |

| Molecular Weight | 193.99 g/mol [2] |

| Melting Point | 135 °C (decomposes) |

| Appearance | White to off-white powder or crystals |

| Solubility | Soluble in polar organic solvents |

Experimental Protocols

Synthesis of this compound

This protocol describes the synthesis of this compound from 4-carboxyphenylboronic acid via Fischer esterification.

Materials:

-

4-Carboxyphenylboronic acid

-

Anhydrous ethanol (B145695)

-

Hydrochloric acid (HCl)

-

100 mL three-necked round-bottomed flask

-

Condenser

-

Thermometer

-

Stirrer

-

Heating mantle

Procedure:

-

In a 100 mL three-necked round-bottomed flask equipped with a condenser, thermometer, and stirrer, dissolve 4-carboxyphenylboronic acid (e.g., 350 mg, 2.109 mmol) in anhydrous ethanol (10 mL).[3]

-

Prepare a mixed ethanol/HCl solution (10 mL) with a pH of approximately 3.0 and add it to the reaction mixture.[3]

-

Heat the mixture to 70°C and allow it to reflux for 1 hour.[3]

-

After the reaction is complete, cool the mixture to room temperature and continue stirring overnight.[3]

-

Concentrate the reaction mixture under reduced pressure.[3]

-

Dissolve the resulting concentrate in ethyl acetate (B1210297) and wash with water.[3]

-

Dry the organic layer with potassium carbonate, filter, and concentrate under reduced pressure to yield the final product as a white solid.[3]

Purification (Optional):

For higher purity, the crude product can be purified using silica (B1680970) gel chromatography with a hexane:ethyl acetate eluent, followed by reversed-phase column chromatography.[3]

Application in Suzuki-Miyaura Cross-Coupling Reaction

This compound is a key reagent in Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds.[4] Below is a general protocol for the coupling of an aryl halide with this compound.

Materials:

-

Aryl halide (e.g., aryl bromide or iodide)

-

This compound

-

Palladium catalyst (e.g., Pd(PPh3)4 or PdCl2(dppf))

-

Base (e.g., K2CO3, Na2CO3, or K3PO4)

-

Solvent (e.g., toluene, dioxane, or DMF)

-

Reaction vessel (e.g., Schlenk flask or microwave vial)

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

In a reaction vessel, combine the aryl halide (1.0 equiv.), this compound (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).

-

Add the chosen solvent to the mixture.

-

Degas the mixture by bubbling an inert gas (nitrogen or argon) through it for 15-20 minutes.

-

Add the palladium catalyst (0.05-0.1 equiv.) to the reaction mixture under the inert atmosphere.

-

Heat the reaction mixture to the desired temperature (typically 80-110°C) and stir for the required time (usually 4-24 hours), monitoring the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture through celite to remove the catalyst.

-

The filtrate can then be subjected to a standard aqueous workup, followed by extraction with an organic solvent.

-

The combined organic layers are dried over a drying agent (e.g., Na2SO4 or MgSO4), filtered, and concentrated under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel.

Role in Drug Discovery and Development

While this compound is not typically a pharmacologically active agent itself, it serves as a crucial building block in the synthesis of more complex molecules with therapeutic potential.[4] Its utility in Suzuki-Miyaura coupling allows for the efficient construction of biaryl structures, which are common motifs in many approved drugs.[5][6]

The boronic acid functional group has seen increasing use in drug design, with several FDA-approved boronic acid-containing drugs now on the market.[7] The incorporation of boron can enhance potency and improve the pharmacokinetic profile of drug candidates.[7]

Below is a conceptual workflow illustrating how this compound can be utilized in a drug discovery program.

Caption: Conceptual workflow from starting material to biological target.

In this workflow, this compound is used in a Suzuki-Miyaura coupling reaction to generate a biaryl intermediate. This intermediate then undergoes further chemical modifications to produce a final drug candidate. This candidate is designed to interact with a specific biological target, thereby modulating a signaling pathway implicated in a disease state.

Conclusion

This compound is a valuable and versatile reagent for researchers and professionals in organic synthesis and drug development. Its well-defined properties and reactivity in robust carbon-carbon bond-forming reactions like the Suzuki-Miyaura coupling make it an indispensable tool for the construction of complex molecular architectures, including those with significant therapeutic potential.

References

- 1. CAS 4334-88-7: 4-(Ethoxycarbonyl)phenylboronic acid [cymitquimica.com]

- 2. scbt.com [scbt.com]

- 3. This compound | 4334-88-7 [chemicalbook.com]

- 4. chemimpex.com [chemimpex.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. tcichemicals.com [tcichemicals.com]

- 7. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

physical and chemical properties of 4-Ethoxycarbonylphenylboronic acid

An In-depth Technical Guide to 4-Ethoxycarbonylphenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the , a versatile reagent in organic synthesis. The information is presented to support its application in research, particularly in drug development and materials science.

Chemical Identity

This compound is an organoboron compound that is widely utilized as a building block in organic synthesis, most notably in Suzuki-Miyaura cross-coupling reactions[1]. Its structure features a phenyl ring substituted with a boronic acid group and an ethoxycarbonyl group.

| Identifier | Value |

| IUPAC Name | [4-(ethoxycarbonyl)phenyl]boronic acid[2] |

| Synonyms | 4-(Ethoxycarbonyl)benzeneboronic acid, 4-Boronobenzoic acid 1-ethyl ester, 4-Carboethoxybenzeneboronic acid, Ethyl 4-boronobenzoate[1][3] |

| CAS Number | 4334-88-7[1][2] |

| Molecular Formula | C9H11BO4[1][2][4] |

| Molecular Weight | 193.99 g/mol [1][4] |

| InChI Key | ZLNFACCFYUFTLD-UHFFFAOYSA-N[2][3] |

| SMILES | CCOC(=O)c1ccc(cc1)B(O)O[2] |

Physicochemical Properties

The are summarized below. These properties are crucial for its handling, storage, and application in various chemical reactions.

| Property | Value |

| Appearance | White to off-white crystalline powder[1][4] |

| Melting Point | 135 °C (dec.)[3], 160 °C (dec.)[1], 184-189 °C[4] |

| Boiling Point | 355.5 °C at 760 mmHg (Predicted)[3][4] |

| Density | 1.2 ± 0.1 g/cm³[4] |

| Solubility | Soluble in methanol (B129727) and other polar organic solvents[3][5]. |

| pKa | 7.69 ± 0.10 (Predicted)[3] |

Chemical Reactivity and Stability

This compound is a stable compound under standard conditions and is often stored at room temperature in a dry, dark place[3]. It is primarily known for its participation in palladium-catalyzed cross-coupling reactions.

Key Reactions:

-

Suzuki-Miyaura Coupling: It is a key reagent in Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds[1].

-

Oxidative Hydroxylation: Used in the preparation of phenols[3].

-

Homolytic Aromatic Substitution [3].

-

Cross-coupling with α-bromocarbonyl compounds [3].

-

Trifluoromethylation and Carbometalation of ynamides [3].

The boronic acid moiety is a mild Lewis acid, and the ethoxycarbonyl group can undergo hydrolysis under basic or acidic conditions.

Experimental Protocols

Synthesis of this compound

Method 1: From Ethyl 4-iodobenzoate (B1621894)

-

Dissolve Ethyl 4-iodobenzoate (75.8 mmol) in dry THF (300.0 mL) in a three-necked flask.

-

Add Triisopropyl borate (B1201080) (227.4 mmol) to the solution.

-

Cool the mixture to -78 °C.

-

Add n-butyllithium (151.6 mmol) dropwise, maintaining the temperature for 0.5 hours.

-

Quench the reaction with a saturated aqueous ammonium (B1175870) chloride solution.

-

Adjust the pH to 1 with 1 mol/L hydrochloric acid.

-

Extract the aqueous phase with ethyl acetate (B1210297) (3 x 150.0 mL).

-

Combine the organic phases and wash with saturated brine (1 x 100 mL).

-

Dry the organic layer over anhydrous sodium sulfate.

-

Distill off the solvent under reduced pressure.

-

The residue is triturated with n-hexane and filtered to yield 4-ethoxycarbonyl phenylboronic acid[4].

Method 2: Esterification of 4-Carboxyphenylboronic acid

-

In a round-bottomed flask, suspend 4-carboxyphenylboronic acid (2.109 mmol) in anhydrous ethanol (B145695) (10 mL).

-

Add a solution of ethanol/HCl (10 mL, pH ~3.0).

-

Heat the mixture to 70°C and reflux for 1 hour.

-

Cool the reaction to room temperature and stir overnight.

-

Concentrate the mixture under reduced pressure.

-

Dissolve the concentrate in ethyl acetate and wash with water.

-

Dry the organic layer with potassium carbonate, filter, and concentrate to yield the product[3].

Determination of Melting Point

The melting point of this compound can be determined using a standard melting point apparatus. A small amount of the crystalline powder is packed into a capillary tube and heated at a controlled rate. The temperature range over which the substance melts is recorded. Due to decomposition, the melting point is often reported with "(dec.)".

Visualization of Properties and Applications

The following diagram illustrates the relationship between the structure of this compound and its key properties and applications.

Caption: Structure, properties, and applications of this compound.

Safety and Handling

This compound is classified as an irritant[4]. It may cause skin, eye, and respiratory irritation[6].

Precautionary Statements:

-

Prevention: Wash hands thoroughly after handling. Wear protective gloves, clothing, eye, and face protection. Avoid breathing dust. Use only in a well-ventilated area[7].

-

Response:

-

Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up[7].

-

Disposal: Dispose of contents/container to an approved waste disposal plant[7].

For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier[6][7].

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound, 97% 25 g | Contact Us | Thermo Scientific Chemicals [thermofisher.com]

- 3. This compound | 4334-88-7 [chemicalbook.com]

- 4. echemi.com [echemi.com]

- 5. CAS 4334-88-7: 4-(Ethoxycarbonyl)phenylboronic acid [cymitquimica.com]

- 6. fishersci.de [fishersci.de]

- 7. fishersci.com [fishersci.com]

synthesis of 4-Ethoxycarbonylphenylboronic acid from 4-carboxyphenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of 4-ethoxycarbonylphenylboronic acid from 4-carboxyphenylboronic acid. This transformation is a critical step in various synthetic pathways, particularly in the development of novel therapeutics and functional materials. The boronic acid moiety serves as a versatile handle for cross-coupling reactions, such as the Suzuki-Miyaura coupling, while the ester functionality allows for modulation of physicochemical properties like solubility and lipophilicity, which is of paramount importance in drug design.[1]

Introduction

4-Carboxyphenylboronic acid is a bifunctional molecule that has garnered significant interest in medicinal chemistry. The esterification of its carboxylic acid group to form this compound is a key derivatization. This conversion can be employed in prodrug strategies to enhance oral bioavailability, as the ester can be cleaved in vivo by esterases to release the active carboxylic acid. Furthermore, modifying the pharmacokinetic profile of a drug candidate by converting the polar carboxyl group into a less polar ester can significantly impact its absorption, distribution, metabolism, and excretion (ADME) properties.[1] The resulting ethyl ester is a valuable building block in multi-step syntheses.[1]

Synthetic Methodologies

The primary method for the synthesis of this compound from 4-carboxyphenylboronic acid is the Fischer-Speier esterification.[1][2][3][4] This classic acid-catalyzed reaction involves heating the carboxylic acid with an excess of ethanol (B145695) in the presence of a strong acid catalyst.[2][3][4][5][6][7] The use of excess alcohol drives the reaction equilibrium towards the formation of the ester product.[2][3][7]

Fischer-Speier Esterification Workflow

The general workflow for the Fischer-Speier esterification of 4-carboxyphenylboronic acid is depicted below.

Caption: General workflow for the synthesis of this compound.

Experimental Protocols and Data

Several specific protocols for the synthesis of this compound have been reported. The following table summarizes the key quantitative data from these methods for easy comparison.

| Parameter | Method 1 | Method 2 | Method 3 |

| Starting Material | 4-Carboxyphenylboronic acid | 4-Carboxyphenylboronic acid | 4-Carboxyphenylboronic acid |

| Reagents | Anhydrous Ethanol, Ethanol/HCl solution | Absolute Ethanol, Thionyl chloride | Anhydrous Ethanol, Concentrated H2SO4 |

| Scale | 350 mg (2.109 mmol) | 1.66 kg (10 mol) | 0.2 mol |

| Reaction Temperature | 70°C | 50-65°C (addition), then reflux | 105-110°C |

| Reaction Time | 1 hour reflux, then overnight stirring | 2-3 hours reflux | 24 hours reflux |

| Purification | Silica (B1680970) gel chromatography, Reversed-phase HPLC | Heptane (B126788) trituration | Aqueous workup (NaHCO3 wash) |

| Yield | 85.5% | Not specified | 86.3% |

| Reference | [8] | [9] | [9] |

Detailed Experimental Protocols

Method 1: HCl Catalyzed Esterification [8]

-

Reaction Setup: In a 100 mL three-necked round-bottomed flask equipped with a condenser, thermometer, and stirrer, dissolve 350 mg (2.109 mmol) of 4-carboxyphenylboronic acid in 10 mL of anhydrous ethanol.

-

Acid Addition: Add 10 mL of an ethanol/HCl solution (pH approximately 3.0) to the reaction mixture.

-

Reaction: Heat the mixture to 70°C and maintain at reflux for 1 hour.

-

Cooling: After the reflux period, cool the reaction mixture to room temperature and continue stirring overnight.

-

Work-up: Concentrate the mixture under reduced pressure. Dissolve the resulting residue in ethyl acetate and wash with water.

-

Drying: Dry the organic layer over potassium carbonate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by silica gel chromatography followed by reversed-phase HPLC using a water/acetonitrile gradient (containing 0.1% trifluoroacetic acid) to obtain 350 mg (85.5% yield) of this compound as a white solid.

Method 2: Thionyl Chloride Catalyzed Esterification [9]

-

Reaction Setup: In a 20 L reactor, add 8.0 kg of absolute ethanol to 1.66 kg (10 mol) of 4-carboxyphenylboronic acid with stirring.

-

Reagent Addition: Heat the mixture to 50°C. Add 1.55 kg (13 mol) of thionyl chloride dropwise while maintaining the temperature between 50-65°C.

-

Reaction: After the addition is complete, heat the reaction mixture to reflux for 2-3 hours. Monitor the reaction progress by TLC (n-heptane:ethyl acetate = 2:1).

-

Work-up: Once the reaction is complete, cool the solution and evaporate the solvent under reduced pressure.

-

Purification: Add heptane to the residue, cool to -10 to 0°C, and stir for 1 hour. Filter the solid and dry under reduced pressure to obtain the product.

Method 3: Sulfuric Acid Catalyzed Esterification [9]

-

Reaction Setup: In a 1 L dry, round-bottom flask equipped with a condenser and drying tube, add 400 mL of anhydrous ethanol (dried over 3A molecular sieves), 0.2 mol of 4-carboxyphenylboronic acid, and 8 mL of concentrated sulfuric acid.

-

Reaction: Heat the mixture to reflux at 105-110°C for 24 hours. Monitor the reaction by TLC (CHCl3/MeOH = 10/1).

-

Work-up: After completion, evaporate the ethanol under reduced pressure to obtain a white solid. Add 500 mL of water and wash with 250 mL of saturated NaHCO3 solution until neutral.

-

Isolation: Dry the solid to obtain 33.5 g (86.3% yield) of this compound.

Reaction Mechanism: Fischer-Speier Esterification

The Fischer-Speier esterification proceeds through a series of equilibrium steps. The acid catalyst plays a crucial role in protonating the carbonyl oxygen of the carboxylic acid, thereby increasing the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon.

Caption: Mechanism of Fischer-Speier Esterification.

Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance | CAS Number |

| 4-Carboxyphenylboronic acid | C7H7BO4 | 165.94 | 235-240 | - | 14047-29-1 |

| This compound | C9H11BO4 | 193.99 | 135 (dec.)[10] | White to off-white powder[8] | 4334-88-7[8][10][11] |

Applications in Drug Development

4-(Ethoxycarbonyl)phenylboronic acid is a versatile reactant involved in several important chemical transformations used in the synthesis of complex organic molecules. These include:

-

Suzuki-Miyaura Coupling: A cornerstone of modern organic synthesis for the formation of carbon-carbon bonds.[1][8]

-

Oxidative hydroxylation for the preparation of phenols.[8]

-

Homolytic aromatic substitution.[8]

-

Cross-coupling with α-bromocarbonyl compounds.[8]

-

Trifluoromethylation and carbometalation of ynamides.[8]

The ability to participate in these reactions makes it a valuable intermediate for the synthesis of active pharmaceutical ingredients (APIs).

Conclusion

The synthesis of this compound from 4-carboxyphenylboronic acid is a robust and well-established transformation, predominantly achieved through Fischer-Speier esterification. The choice of acid catalyst and reaction conditions can be tailored to the desired scale and purity requirements. This technical guide provides researchers and drug development professionals with a comprehensive overview of the available synthetic methodologies, enabling the efficient production of this key building block for the advancement of pharmaceutical research and development.

References

- 1. benchchem.com [benchchem.com]

- 2. athabascau.ca [athabascau.ca]

- 3. Fischer Esterification [organic-chemistry.org]

- 4. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 5. cerritos.edu [cerritos.edu]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. This compound | 4334-88-7 [chemicalbook.com]

- 9. echemi.com [echemi.com]

- 10. 4-エトキシカルボニルフェニルボロン酸 ≥95% | Sigma-Aldrich [sigmaaldrich.com]

- 11. 4-carboethoxybenzeneboronic acid - 4334-88-7 - Structure, Synthesis, Properties [organoborons.com]

A Technical Guide to the Solubility of 4-Ethoxycarbonylphenylboronic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4-Ethoxycarbonylphenylboronic acid, a key reagent in synthetic organic chemistry. While quantitative solubility data in a range of organic solvents is not extensively available in published literature, this document outlines the expected solubility trends based on the behavior of structurally related arylboronic acids. Furthermore, it details established experimental protocols for the precise determination of solubility, empowering researchers to generate accurate data for their specific applications.

Core Concepts in Solubility

The solubility of a compound is a critical physicochemical property that influences its application in various chemical processes, including reaction kinetics, purification, and formulation. For researchers and professionals in drug development, understanding the solubility of an active pharmaceutical ingredient (API) or a synthetic intermediate like this compound is paramount for process optimization and ensuring reproducible outcomes.

Qualitative Solubility of this compound

Based on available information and the general solubility characteristics of arylboronic acids, a qualitative assessment of the solubility of this compound in common organic solvents is presented in Table 1. It is important to note that these are general observations, and experimental determination is necessary for precise quantitative values.

Table 1: Qualitative Solubility of this compound

| Solvent Class | Specific Solvents | Expected Solubility |

| Alcohols | Methanol, Ethanol | Soluble[1][2] |

| Ketones | Acetone | Expected to be Soluble |

| Esters | Ethyl Acetate | Soluble |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Expected to be Soluble |

| Chlorinated Solvents | Dichloromethane, Chloroform | Expected to have Moderate Solubility |

| Aromatic Hydrocarbons | Toluene | Expected to have Low Solubility |

| Aliphatic Hydrocarbons | Hexane, Heptane | Expected to be Sparingly Soluble to Insoluble |

Experimental Protocols for Solubility Determination

To obtain precise and reliable quantitative solubility data for this compound, standardized experimental methods are essential. The following are detailed protocols for two widely accepted methods for solubility determination: the dynamic (turbidity) method and the equilibrium (shake-flask) method.

Dynamic Method (Turbidity Measurement)

This method is suitable for determining the temperature-dependent solubility of a compound. It involves heating a suspension of the solute in a solvent at a controlled rate until complete dissolution is observed.

Methodology:

-

Sample Preparation: A series of vials are prepared with known masses of this compound and the selected organic solvent to create samples of varying compositions.

-

Heating and Observation: Each vial is placed in a temperature-controlled heating block equipped with a magnetic stirrer. The temperature is gradually increased at a slow, constant rate (e.g., 0.2-0.5 °C/min) to ensure thermal equilibrium.

-

Turbidity Detection: The disappearance of solid particles, indicating complete dissolution, is monitored visually or instrumentally using a turbidity sensor or a laser beam. The temperature at which the solution becomes clear is recorded as the solubility temperature for that specific concentration.

-

Data Analysis: By repeating this process for different compositions, a solubility curve (solubility vs. temperature) can be constructed.

Equilibrium Method (Shake-Flask)

The shake-flask method is a classic and reliable technique for determining the thermodynamic equilibrium solubility of a compound at a specific temperature.

Methodology:

-

Sample Preparation: An excess amount of solid this compound is added to a sealed vial containing a known volume of the organic solvent. The excess solid ensures that the solution will be saturated.

-

Equilibration: The vials are agitated in a constant-temperature shaker bath (e.g., at 25 °C) for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium.

-

Phase Separation: After equilibration, the suspension is allowed to stand undisturbed at the same temperature to allow the excess solid to settle. An aliquot of the supernatant is then carefully withdrawn using a syringe and filtered through a membrane filter (e.g., 0.22 µm) to remove any undissolved particles.

-

Quantification: The concentration of this compound in the clear, saturated filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. A pre-established calibration curve is used for accurate quantification.

-

Data Reporting: The determined concentration represents the equilibrium solubility of the compound in the specific solvent at the given temperature, typically expressed in units of mg/mL or mol/L.

Logical Workflow: The Role of Solubility in Application

The solubility of this compound is a critical factor in its successful application in organic synthesis, most notably in the Suzuki-Miyaura cross-coupling reaction. The choice of solvent directly impacts the dissolution of reactants and catalysts, thereby influencing reaction rates and yields.

Caption: Workflow of the Suzuki-Miyaura reaction highlighting the central role of the solvent.

References

An In-depth Technical Guide to the Stability and Storage of 4-Ethoxycarbonylphenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability, recommended storage conditions, and handling procedures for 4-Ethoxycarbonylphenylboronic acid (CAS No. 4334-88-7). Understanding these parameters is critical for ensuring the compound's integrity and obtaining reliable results in research and development, particularly in applications such as Suzuki-Miyaura cross-coupling reactions.

Chemical Stability and Handling

This compound is a white to off-white crystalline powder that is generally stable under normal laboratory conditions.[1] However, like other arylboronic acids, its stability can be influenced by several factors, including moisture, heat, light, and pH. The primary degradation pathway of concern is protodeboronation.

Key Stability Factors:

-

Moisture/Hydrolysis: The carbon-boron bond in arylboronic acids is susceptible to cleavage in the presence of water, a process known as protodeboronation. This reaction is a significant consideration, especially in solution and under non-anhydrous conditions.

-

Temperature: Elevated temperatures can accelerate degradation. It is advisable to avoid prolonged exposure to high heat. The compound has a melting point of approximately 135 °C, at which it decomposes.[2][3]

-

Light: While not explicitly documented as highly light-sensitive, it is good practice to store the compound in a dark place to prevent any potential photochemical degradation.[2]

-

pH: The rate of protodeboronation is pH-dependent. Both acidic and basic conditions can catalyze this degradation pathway.

Handling Precautions:

-

Handle in a well-ventilated area to avoid inhalation of dust.[1]

-

Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[1]

-

Minimize dust generation during handling.[1]

-

Wash hands thoroughly after handling.[1]

Recommended Storage Conditions

Proper storage is essential to maintain the quality and shelf life of this compound. The following conditions are recommended based on safety data sheets and general knowledge of boronic acid chemistry.

| Parameter | Recommended Condition | Rationale |

| Temperature | Room Temperature (15-25°C) | Prevents thermal degradation.[2] |

| Atmosphere | Sealed in a dry environment | Minimizes exposure to moisture, thereby reducing the risk of hydrolysis and protodeboronation.[2] |

| Light | Keep in a dark place | Protects against potential light-induced degradation.[2] |

| Container | Tightly closed container | Prevents contamination and exposure to atmospheric moisture.[1] |

Degradation Pathway: Protodeboronation

The most significant degradation pathway for this compound is protodeboronation. This reaction involves the cleavage of the C-B bond and its replacement with a C-H bond, resulting in the formation of ethyl benzoate (B1203000) and boric acid.

Incompatible Materials

To prevent hazardous reactions and maintain the stability of the compound, avoid storage with the following materials:

-

Strong Oxidizing Agents: Can lead to vigorous and potentially hazardous reactions.[1]

-

Acids: Can catalyze the protodeboronation reaction.[1]

Experimental Protocols

Stability Assessment via High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for assessing the stability of this compound under specific conditions (e.g., elevated temperature and humidity).

Objective: To quantify the degradation of this compound over time.

Methodology:

-

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

Divide the stock solution into several vials.

-

Expose the vials to the desired stress conditions (e.g., 40°C/75% RH).

-

At specified time points (e.g., 0, 24, 48, 72 hours), remove a vial and dilute an aliquot to a working concentration (e.g., 0.1 mg/mL) with the mobile phase.

-

-

HPLC Conditions (Illustrative):

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient elution with a mixture of water (with 0.1% formic acid) and acetonitrile. |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a suitable wavelength (e.g., 254 nm) |

| Injection Volume | 10 µL |

| Column Temp. | 25°C |

-

Data Analysis:

-

Monitor the peak area of this compound at each time point.

-

Calculate the percentage of degradation over time relative to the initial time point.

-

Identify any major degradation products by their retention times.

-

Suzuki-Miyaura Coupling Reaction Protocol

This protocol describes a general procedure for a Suzuki-Miyaura cross-coupling reaction using this compound with an aryl halide.

Objective: To synthesize a biaryl compound via a palladium-catalyzed cross-coupling reaction.

Materials:

-

This compound

-

Aryl halide (e.g., 4-iodotoluene)

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., K₂CO₃)

-

Solvent (e.g., a mixture of toluene (B28343) and water)

Procedure:

-

Reaction Setup:

-

To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 mmol), this compound (1.2 mmol), the palladium catalyst (0.05 mmol), and the base (2.0 mmol).

-

Add the degassed solvent mixture (e.g., 10 mL of toluene/water 4:1).

-

-

Reaction Execution:

-

Heat the reaction mixture to the desired temperature (e.g., 90°C) with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

-

Work-up and Purification:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired biaryl product.

-

Disclaimer: The experimental protocols provided are for illustrative purposes and may require optimization for specific substrates and reaction scales. Always consult relevant literature and perform a thorough risk assessment before conducting any chemical reaction. The stability information is based on available data for arylboronic acids and may not represent the exact long-term stability of this specific compound under all conditions. Independent verification is recommended.

References

An In-Depth Technical Guide to the Safe Handling of 4-Ethoxycarbonylphenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 4-Ethoxycarbonylphenylboronic acid (CAS No. 4334-88-7), a versatile reagent used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. Adherence to these guidelines is crucial for ensuring laboratory safety and minimizing potential hazards.

Chemical Identification and Physical Properties

This compound is a white to off-white crystalline powder.[1][2] Key physical and chemical properties are summarized in the table below for easy reference.

| Property | Value | Reference |

| CAS Number | 4334-88-7 | [1][3] |

| Molecular Formula | C9H11BO4 | [1][4] |

| Molecular Weight | 193.99 g/mol | [1][3][4] |

| Appearance | White to off-white powder or crystals | [1][2][3] |

| Melting Point | 135 °C (decomposes)[2][3], 160 °C (decomposes)[1], 184-189 °C[5] | |

| Boiling Point | 355.5 °C at 760 mmHg | [5] |

| Flash Point | 168.8 ± 28.4 °C | [5] |

| Density | 1.2 ± 0.1 g/cm³ | [5] |

| Solubility | No data available in the provided search results. | [6] |

Hazard Identification and Classification

This compound is classified as an irritant.[5] The primary hazards are associated with eye, skin, and respiratory tract irritation.[4][7]

| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement |

| Skin Irritation | GHS07 | Warning | H315: Causes skin irritation[4] |

| Eye Irritation | GHS07 | Warning | H319: Causes serious eye irritation[4] |

| Specific target organ toxicity — single exposure (Respiratory tract irritation) | GHS07 | Warning | H335: May cause respiratory irritation[4] |

GHS classifications are based on available data and may vary between suppliers.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment must be worn at all times when handling this compound to prevent exposure.

| PPE Type | Specification | Reference |

| Eye Protection | Safety glasses with side-shields or goggles (compliant with EN166 or OSHA 29 CFR 1910.133). | [4][7] |

| Hand Protection | Wear appropriate protective gloves (e.g., nitrile rubber). Gloves must be inspected prior to use. | [4] |

| Skin and Body Protection | Lab coat, long-sleeved clothing, and closed-toe shoes. | [4][7] |

| Respiratory Protection | For operations that may generate dust, a NIOSH/MSHA or European Standard EN 136 approved respirator with a type N95 (US) or equivalent dust mask is recommended.[3] Use in a well-ventilated area or under a chemical fume hood.[6][7] |

Safe Handling and Storage Procedures

Proper handling and storage are essential to maintain the chemical's integrity and prevent accidents.

Handling:

-

Avoid contact with skin and eyes.[6]

-

Ensure adequate ventilation and use in a chemical fume hood.[6][7]

-

Minimize dust generation and accumulation.[7]

-

Wash hands thoroughly after handling.[7]

Storage:

-

Keep in a dry, cool, and well-ventilated place.[7]

-

Some sources recommend refrigeration.[6]

-

Incompatible materials to avoid include strong oxidizing agents and acids.[4][7]

Emergency Procedures

In the event of exposure or a spill, follow these first-aid and cleanup measures immediately.

| Exposure Route | First-Aid Measures | Reference |

| Eye Contact | Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[7] | |

| Skin Contact | Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[7] | |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[7] | |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[7] |

Spill and Leak Procedures:

-

Ensure adequate ventilation and wear appropriate PPE.[7]

-

For small spills, sweep up the material and place it into a suitable container for disposal.[4][7]

-

Prevent the chemical from entering drains.[8]

Disposal Considerations

Dispose of this compound and its containers in accordance with local, regional, and national regulations.[7] It is recommended to use a licensed professional waste disposal service.[8]

Experimental Protocols and Signaling Pathways

Detailed experimental protocols and specific signaling pathways involving this compound are highly dependent on the specific research application (e.g., a particular Suzuki-Miyaura coupling reaction). Researchers should consult relevant scientific literature for detailed methodologies related to their specific synthetic targets or biological assays.

The following diagram illustrates a general workflow for the safe handling of chemical reagents like this compound in a research setting.

Caption: Workflow for Safe Chemical Handling.

This guide is intended to provide a comprehensive overview of the safety and handling precautions for this compound. Always refer to the specific Safety Data Sheet (SDS) provided by your supplier for the most accurate and detailed information.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | 4334-88-7 [chemicalbook.com]

- 3. 4-エトキシカルボニルフェニルボロン酸 ≥95% | Sigma-Aldrich [sigmaaldrich.com]

- 4. fishersci.de [fishersci.de]

- 5. echemi.com [echemi.com]

- 6. aobchem.com [aobchem.com]

- 7. fishersci.com [fishersci.com]

- 8. static.cymitquimica.com [static.cymitquimica.com]

The Synthesis, Characterization, and Application of 4-Ethoxycarbonylphenylboronic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Ethoxycarbonylphenylboronic acid, a key building block in modern organic synthesis, has emerged as a compound of significant interest, particularly in the realms of medicinal chemistry and materials science. Its utility is most prominently showcased in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which facilitates the formation of carbon-carbon bonds with exceptional efficiency and functional group tolerance. This technical guide provides an in-depth exploration of the discovery and history of this compound, detailed experimental protocols for its synthesis and application, a comprehensive summary of its physicochemical and spectroscopic data, and an illustrative example of its role in the development of targeted therapeutics, specifically in the context of cancer metabolism.

Discovery and History

The development of this compound is intrinsically linked to the broader history of organoboron chemistry and the advent of palladium-catalyzed cross-coupling reactions. While the first synthesis of a boronic acid was reported by Edward Frankland in 1860, the full potential of this class of compounds was not realized until the latter half of the 20th century.

The seminal work of Akira Suzuki and Norio Miyaura in the late 1970s and early 1980s on the palladium-catalyzed cross-coupling of organoboron compounds with organic halides revolutionized synthetic organic chemistry and earned them the Nobel Prize in Chemistry in 2010.[1] This reaction, now famously known as the Suzuki-Miyaura coupling, provided a powerful and versatile method for the construction of biaryl systems and other carbon-carbon bonds.[1][2][3]

This compound, as a readily accessible and functionalizable arylboronic acid, likely emerged as a valuable building block in the years following the popularization of the Suzuki-Miyaura reaction. Its synthesis is a straightforward esterification of the commercially available 4-carboxyphenylboronic acid. While a definitive "discovery" paper solely focused on this specific ester is not readily apparent in early literature, its preparation and use are documented in various publications focusing on synthetic methodology and the preparation of compound libraries. For instance, a 2002 publication in the Journal of Organic Chemistry details a synthetic route utilizing this compound, indicating its established use by that time. The history of this compound is therefore not one of a singular discovery, but rather of its gradual adoption as a reliable and versatile tool within the synthetic chemist's arsenal, driven by the power of the cross-coupling reactions in which it participates.

Physicochemical and Spectroscopic Data

The accurate characterization of this compound is crucial for its effective use in synthesis. The following tables summarize its key physical properties and spectroscopic data.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 4334-88-7 | [4] |

| Molecular Formula | C₉H₁₁BO₄ | [4] |

| Molecular Weight | 193.99 g/mol | [4] |

| Appearance | White to off-white crystalline powder | [4] |

| Melting Point | 160 °C (decomposes) | [4] |

| Solubility | Soluble in polar organic solvents |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Data | Reference(s) |

| Mass Spectrometry (ESI-MS) | m/z 195.0 [M+H]⁺ | |

| ¹H NMR (DMSO-d₆) | Predicted: δ 1.32 (t, 3H), 4.30 (q, 2H), 7.85 (d, 2H), 7.95 (d, 2H), 8.25 (s, 2H, B(OH)₂) | |

| ¹³C NMR (DMSO-d₆) | Predicted: δ 14.2, 60.8, 128.5, 129.5, 134.5, 165.8 | |

| Infrared (IR, KBr, cm⁻¹) | Characteristic Peaks: ~3300 (O-H stretch, broad), ~1715 (C=O stretch, ester), ~1610, 1400 (aromatic C=C stretch), ~1360 (B-O stretch) |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of this compound and a representative example of its application in a Suzuki-Miyaura cross-coupling reaction.

Synthesis of this compound from 4-Carboxyphenylboronic Acid

This protocol describes the Fischer esterification of 4-carboxyphenylboronic acid.

Workflow for the Synthesis of this compound

Caption: Synthesis of this compound.

Materials:

-

4-Carboxyphenylboronic acid

-

Anhydrous ethanol

-

Concentrated sulfuric acid

-

Deionized water

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Büchner funnel and filter paper

-

Vacuum flask

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-carboxyphenylboronic acid (1 equivalent).

-

Add anhydrous ethanol to the flask (e.g., 10-20 mL per gram of boronic acid).

-

Slowly and carefully, add a catalytic amount of concentrated sulfuric acid to the stirred suspension.

-

Heat the reaction mixture to reflux and maintain for several hours (e.g., 4-6 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Reduce the volume of the solvent under reduced pressure.

-

Slowly add the concentrated reaction mixture to a beaker of cold deionized water to precipitate the product.

-

Collect the white solid by vacuum filtration using a Büchner funnel.

-

Wash the solid with copious amounts of deionized water to remove any remaining acid.

-

Dry the purified this compound under vacuum.

Expected Yield: 85-95%.

Suzuki-Miyaura Cross-Coupling of this compound with an Aryl Halide

This protocol provides a general procedure for the coupling of this compound with an aryl bromide.

Workflow for a Typical Suzuki-Miyaura Coupling Reaction

Caption: General Suzuki-Miyaura Coupling Workflow.

Materials:

-

This compound (1.2 equivalents)

-

Aryl bromide (1 equivalent)

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), 1-5 mol%)

-

Base (e.g., potassium carbonate, 2-3 equivalents)

-

Anhydrous solvent (e.g., toluene or dioxane)

-

Deionized water

-

Schlenk flask or similar reaction vessel

-

Inert gas supply (nitrogen or argon)

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature control

-

Separatory funnel

-

Sodium sulfate (B86663) (anhydrous)

-

Silica (B1680970) gel for column chromatography

-

Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

-

To a Schlenk flask, add the aryl bromide, this compound, palladium catalyst, and base.

-

Evacuate the flask and backfill with an inert gas (repeat three times).

-

Add the degassed solvent(s) via syringe.

-

Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and quench with water.

-

Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic phase under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford the desired biaryl compound.

Application in Drug Discovery: Targeting Cancer Metabolism

A significant application of advanced organic building blocks like this compound is in the synthesis of novel therapeutic agents. One promising area of cancer research is the targeting of metabolic pathways that are unique to cancer cells.

The Warburg Effect and Pyruvate (B1213749) Kinase M2 (PKM2)

Many cancer cells exhibit a phenomenon known as the Warburg effect, characterized by a high rate of glycolysis even in the presence of oxygen. A key regulator of this metabolic shift is the M2 isoform of pyruvate kinase (PKM2). In cancer cells, PKM2 is often found in a less active dimeric state, which slows down the final step of glycolysis. This metabolic bottleneck leads to the accumulation of glycolytic intermediates that are then shunted into anabolic pathways, providing the building blocks necessary for rapid cell proliferation.

Activation of PKM2 as a Therapeutic Strategy

Activating PKM2 to its highly active tetrameric form is a potential therapeutic strategy to counteract the Warburg effect. By promoting the conversion of phosphoenolpyruvate (B93156) to pyruvate, PKM2 activation would reduce the pool of glycolytic intermediates available for anabolic processes, thereby inhibiting cancer cell growth.

Recent research has focused on the development of small molecule activators of PKM2. Boronic acid derivatives have emerged as a promising class of compounds in this endeavor. While specific publications may not always detail the synthesis from the simplest starting materials, the structural motifs of potent PKM2 activators often point to the use of functionalized phenylboronic acids, such as this compound, as key intermediates in their multi-step synthesis.

The following diagram illustrates the signaling pathway involved in the Warburg effect and the proposed mechanism of action for a PKM2 activator synthesized using a this compound scaffold.

Caption: PKM2 Activation Pathway in Cancer Metabolism.

Conclusion

This compound stands as a testament to the enabling power of fundamental discoveries in organic chemistry. Its straightforward synthesis and versatile reactivity have cemented its role as a valuable building block for researchers in academia and industry. As the demand for increasingly complex and targeted molecules in drug discovery and materials science continues to grow, the importance of reliable and well-characterized synthetic intermediates like this compound will undoubtedly continue to rise. This guide has provided a comprehensive overview of its history, properties, synthesis, and application, with the aim of facilitating its effective use in the advancement of chemical and biomedical research.

References

An In-depth Technical Guide to the Key Reactive Sites of 4-Ethoxycarbonylphenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Ethoxycarbonylphenylboronic acid is a versatile bifunctional molecule of significant interest in organic synthesis and medicinal chemistry. Its unique structure, featuring both a reactive boronic acid moiety and an ethoxycarbonyl group on a phenyl ring, allows for a diverse range of chemical transformations. This guide provides a comprehensive overview of the key reactive sites of this compound, detailing the reaction mechanisms, experimental protocols, and quantitative data for its principal reactions. The primary reactive centers are the boronic acid group, which readily participates in palladium-catalyzed cross-coupling reactions, and the ethoxycarbonyl group, which can undergo hydrolysis or amidation. Understanding the reactivity of these sites is crucial for the strategic design and synthesis of complex organic molecules, including novel drug candidates.

Introduction

This compound, with the chemical formula Câ‚‚Hâ‚â‚ ‚BOâ‚„, is a white to off-white crystalline solid.[1][2] Its structure is characterized by a benzene (B151609) ring substituted with a boronic acid [-B(OH)â‚‚] group and an ethoxycarbonyl [-COOCHâ‚‚CH₃] group at the para position. This arrangement of functional groups imparts a dual reactivity to the molecule, making it a valuable building block in synthetic chemistry. The boronic acid functionality is a cornerstone of Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds.[3][4] The ethoxycarbonyl group, an ester, offers a handle for further modifications such as hydrolysis to the corresponding carboxylic acid or direct amidation to form amide bonds.[5] This guide will delve into the chemistry of these reactive sites, providing the technical details necessary for their effective utilization in research and development.

The Boronic Acid Moiety: A Gateway to Carbon-Carbon and Carbon-Heteroatom Bond Formation

The boronic acid group is the most prominent reactive site on this compound, primarily utilized in palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura coupling is a powerful and widely used method for the synthesis of biaryls, styrenes, and polyolefins.[6] The reaction involves the coupling of an organoboron compound with an organohalide in the presence of a palladium catalyst and a base.[4]

Mechanism:

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key steps:

-

Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide (Ar-X) to form a palladium(II) intermediate.

-

Transmetalation: The organic group from the boronic acid is transferred to the palladium(II) complex, a process often facilitated by a base. The base activates the boronic acid, enhancing the nucleophilicity of the aryl group.

-

Reductive Elimination: The two organic fragments on the palladium center couple, forming the new carbon-carbon bond and regenerating the palladium(0) catalyst.[6]

Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Quantitative Data on Suzuki-Miyaura Coupling:

The yield of the Suzuki-Miyaura coupling reaction is influenced by various factors, including the nature of the aryl halide, the palladium catalyst, the base, and the solvent. The following table summarizes typical yields for the coupling of this compound with various aryl halides.

| Aryl Halide (Ar-X) | Catalyst | Base | Solvent | Yield (%) | Reference |

| Iodobenzene | Pd(PPh₃)₄ | Na₂CO₃ | Toluene (B28343)/H₂O | 84-99 | [7] |

| Bromobenzene | Pd(OAc)₂ / PPh₃ | K₂CO₃ | DME/H₂O | ~95 | [8] |

| 4-Bromoacetophenone | Pd(OAc)₂ | K₂CO₃ | Water | 96 | [8] |

| 3-Bromoanisole | Pd(PPh₃)₄ | K₂CO₃ | Ethanol/Water | High | [9] |

| 4-Chlorotoluene | Pd(dba)₂ / SPhos | K₃PO₄ | Toluene | Good | [10] |

Experimental Protocol for a Typical Suzuki-Miyaura Coupling:

Figure 2: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Detailed Methodology:

-

To a reaction vessel, add the aryl halide (1.0 mmol), this compound (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).

-

Add the solvent system (e.g., a mixture of toluene and water).

-

Purge the mixture with an inert gas (e.g., nitrogen or argon) for 15-20 minutes.

-

Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 mmol).

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitored by TLC or GC-MS).

-

Cool the reaction to room temperature and add water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel.

Chan-Lam Coupling Reaction

The Chan-Lam coupling enables the formation of carbon-heteroatom bonds, specifically aryl-nitrogen and aryl-oxygen bonds, using a copper catalyst.[11] This reaction provides a valuable alternative to the Buchwald-Hartwig amination.

Mechanism:

The mechanism of the Chan-Lam coupling is believed to involve a Cu(II)/Cu(III) or a Cu(I)/Cu(III) catalytic cycle. The key steps include the formation of a copper-aryl intermediate, coordination of the amine or alcohol, and subsequent reductive elimination to form the C-N or C-O bond.[12]

Figure 3: Proposed catalytic cycle for the Chan-Lam coupling reaction.

Quantitative Data on Chan-Lam Coupling:

The Chan-Lam coupling of this compound with various amines has been reported with good to excellent yields.

| Amine | Copper Source | Solvent | Yield (%) | Reference |

| Aniline | Cu(OAc)â‚‚ | CHâ‚‚Clâ‚‚ | 92 | [13] |

| 4-Chloroaniline | Cu(OAc)â‚‚ | CHâ‚‚Clâ‚‚ | 71 | [13] |

| Imidazole | Cu(OAc)₂ | CH₃OH | ~80 | [14] |

| Morpholine | CuBrâ‚‚ | Neat | High | [15] |

Experimental Protocol for a Typical Chan-Lam Coupling:

-

In a flask, dissolve this compound (1.0 mmol) and the amine (1.2 mmol) in a suitable solvent (e.g., dichloromethane (B109758) or methanol).

-

Add the copper catalyst (e.g., Cu(OAc)â‚‚, 1.0-2.0 equiv for stoichiometric or 0.1-0.2 equiv for catalytic reactions).

-

If catalytic, ensure an oxidant (often air) is present.

-

Stir the reaction mixture at room temperature or with gentle heating.

-

Monitor the reaction by TLC.

-

Upon completion, filter the reaction mixture to remove copper salts.

-

Concentrate the filtrate and purify the product by column chromatography.

The Ethoxycarbonyl Group: A Site for Functional Group Interconversion

The ethoxycarbonyl group offers a secondary point of reactivity on the this compound molecule, allowing for transformations such as hydrolysis and amidation.

Hydrolysis to Carboxylic Acid

The ester functionality can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. Basic hydrolysis (saponification) is more common and generally proceeds to completion.

Mechanism:

Base-catalyzed hydrolysis involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses to form the carboxylate anion and ethanol. Subsequent acidification protonates the carboxylate to yield the carboxylic acid.[5]

Figure 4: Mechanism of base-catalyzed ester hydrolysis.

Quantitative Data on Hydrolysis:

Experimental Protocol for Ester Hydrolysis:

-

Dissolve this compound (1.0 mmol) in a mixture of an alcohol (e.g., ethanol) and an aqueous solution of a strong base (e.g., NaOH, 2-3 mmol).

-

Heat the mixture at reflux for several hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture and remove the alcohol under reduced pressure.

-

Acidify the aqueous solution with a strong acid (e.g., HCl) to a pH of 1-2, which will precipitate the carboxylic acid.

-

Collect the solid product by filtration, wash with cold water, and dry.

Amide Bond Formation

The ethoxycarbonyl group can be converted to an amide, either by first hydrolyzing it to the carboxylic acid followed by a standard amide coupling reaction, or in some cases, through direct aminolysis. Boronic acids themselves can also act as catalysts for the amidation of carboxylic acids.[17]

Mechanism (from the corresponding carboxylic acid):

Amide bond formation from a carboxylic acid typically requires an activating agent (coupling reagent) to convert the hydroxyl group of the carboxylic acid into a better leaving group. The amine then acts as a nucleophile, attacking the activated carbonyl group to form a tetrahedral intermediate, which then collapses to form the amide bond.

Quantitative Data on Amide Formation:

Direct amidation of this compound is less common, but the corresponding 4-carboxyphenylboronic acid can be readily coupled with amines in high yields using standard coupling reagents.

| Amine | Coupling Reagent | Solvent | Yield (%) | Reference |

| Aniline | DCC/HOBt | DMF | Good | |

| Benzylamine | EDC/HOBt | CHâ‚‚Clâ‚‚ | High | [18] |

| Various amines | Boronic acid catalysis | Toluene | 62-95 | [17][19] |

Experimental Protocol for Amide Coupling (from the carboxylic acid):

-

Dissolve 4-carboxyphenylboronic acid (1.0 mmol), the amine (1.1 mmol), and a coupling agent (e.g., EDC, 1.2 mmol) and an additive (e.g., HOBt, 1.2 mmol) in an anhydrous aprotic solvent (e.g., DMF or CHâ‚‚Clâ‚‚).

-

Add a non-nucleophilic base (e.g., DIPEA, 2.0 mmol).

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction by TLC.

-

Upon completion, perform an appropriate aqueous workup.

-

Extract the product with an organic solvent, dry, and concentrate.

-

Purify the product by column chromatography or recrystallization.

Spectroscopic Data

The following table summarizes the key NMR spectroscopic data for this compound.[20]

| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | 1.31 | triplet | -OCHâ‚‚CH ₃ |

| ¹H | 4.30 | quartet | -OCH â‚‚CH₃ |

| ¹H | 7.90 | singlet | Aromatic C-H |

| ¹H | 8.27 | singlet | B(OH )â‚‚ |

| ¹³C | 14.2 | CH₃ | -OCHâ‚‚C H₃ |

| ¹³C | 60.7 | CHâ‚‚ | -OC Hâ‚‚CH₃ |

| ¹³C | 127.9 | CH | Aromatic C -H (ortho to ester) |

| ¹³C | 131.0 | Cq | Aromatic C -B |

| ¹³C | 134.2 | CH | Aromatic C -H (ortho to boronic acid) |

| ¹³C | 139.8 | Cq | Aromatic C -COOEt |

| ¹³C | 165.9 | C=O | C =O |

Conclusion

This compound is a highly valuable and versatile reagent in modern organic synthesis. Its two key reactive sites, the boronic acid and the ethoxycarbonyl group, provide orthogonal handles for a wide array of chemical transformations. The boronic acid moiety is predominantly used in powerful carbon-carbon and carbon-heteroatom bond-forming reactions such as the Suzuki-Miyaura and Chan-Lam couplings. The ethoxycarbonyl group, on the other hand, allows for functional group interconversions to carboxylic acids and amides. A thorough understanding of the reactivity and experimental conditions associated with these sites, as detailed in this guide, is essential for leveraging the full synthetic potential of this important building block in the development of novel pharmaceuticals and functional materials.

References

- 1. 4-乙氧羰基苯硼酸 ≥95% | Sigma-Aldrich [sigmaaldrich.com]

- 2. This compound | 4334-88-7 [chemicalbook.com]

- 3. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Suzuki Coupling [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. researchgate.net [researchgate.net]

- 8. Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Chan-Lam Coupling [organic-chemistry.org]

- 12. Chan–Lam coupling - Wikipedia [en.wikipedia.org]

- 13. Catalytic Chan–Lam coupling using a ‘tube-in-tube’ reactor to deliver molecular oxygen as an oxidant - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. chemrxiv.org [chemrxiv.org]

- 16. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 17. Greener Methods: Catalytic Amide Bond Formation [sigmaaldrich.com]

- 18. researchgate.net [researchgate.net]

- 19. pubs.rsc.org [pubs.rsc.org]

- 20. rsc.org [rsc.org]

An In-depth Technical Guide to 4-Ethoxycarbonylphenylboronic Acid and its Anhydride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-ethoxycarbonylphenylboronic acid and its corresponding anhydride (B1165640), boroxine (B1236090). It is intended for researchers, scientists, and professionals in drug development who utilize this versatile building block in organic synthesis and medicinal chemistry. This document details the compound's properties, synthesis, and applications, with a focus on its role in cross-coupling reactions and as a pharmacophore in drug discovery.

Core Properties and Specifications

This compound is a white to off-white crystalline powder.[1] It is an organoboron compound that is widely used in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions.[1][2] The presence of both a boronic acid and an ethyl ester functional group makes it a valuable bifunctional reagent in the synthesis of complex organic molecules.[3]

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound.

| Property | Value | Reference(s) |

| CAS Number | 4334-88-7 | [4] |

| Molecular Formula | C9H11BO4 | [4] |

| Molecular Weight | 193.99 g/mol | |

| Melting Point | 135 °C (decomposes) | |

| Appearance | White to off-white powder or crystals | |

| Purity | ≥95-97% | [5] |

| Solubility | Soluble in methanol | |

| Storage Temperature | Room temperature, recommended <15°C in a cool, dark place | [4] |

The Anhydride Form: Boroxine

Boronic acids have a propensity to dehydrate and form cyclic trimetric anhydrides known as boroxines.[6] this compound is often supplied containing varying amounts of its corresponding anhydride. This dehydration is a reversible process.

Structure of 4-Ethoxycarbonylphenylboroxine

Caption: Structure of 4-Ethoxycarbonylphenylboroxine.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through a Grignard reaction, followed by reaction with a borate (B1201080) ester and subsequent hydrolysis.[7]

Materials:

-

Magnesium turnings

-

Iodine (crystal)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Trimethyl borate

-

Sulfuric acid (concentrated)

-

Diethyl ether

-

Brine solution

-

Anhydrous sodium sulfate

Procedure:

-

Activate magnesium turnings in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen) with a crystal of iodine.

-

Add anhydrous THF to the flask.

-

Slowly add a solution of ethyl 4-bromobenzoate in anhydrous THF to the magnesium suspension to initiate the Grignard reaction. Maintain a gentle reflux.

-

After the magnesium is consumed, cool the reaction mixture to -78 °C in a dry ice/acetone bath.

-

Slowly add trimethyl borate to the Grignard reagent, maintaining the temperature below -60 °C.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction by slowly adding it to a cold solution of sulfuric acid.

-

Extract the aqueous layer with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure to yield the crude product.

Purification of this compound

Purification can be achieved through recrystallization or by a base-acid workup to remove non-acidic impurities.[3][6]

Recrystallization:

-

Dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., a mixture of ethyl acetate (B1210297) and hexanes).

-

Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

-

Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Base-Acid Purification:

-

Dissolve the crude boronic acid in an aqueous base solution (e.g., sodium hydroxide).[3]

-

Wash the aqueous solution with a non-polar organic solvent (e.g., diethyl ether) to remove neutral impurities.[3]

-

Acidify the aqueous layer with an acid (e.g., hydrochloric acid) to precipitate the pure boronic acid.[3]

-

Collect the precipitate by filtration, wash with cold water, and dry.[3]

Synthesis of 4-Ethoxycarbonylphenylboroxine (Anhydride)

The anhydride can be formed by the dehydration of the boronic acid.

Procedure:

-

Place the purified this compound in a round-bottom flask.

-

Heat the solid under vacuum at a temperature below its melting point (e.g., 80-100 °C) for several hours.

-

The progress of the dehydration can be monitored by the loss of water. The resulting solid is the boroxine anhydride.

Suzuki-Miyaura Cross-Coupling Reaction

This compound is a key reagent in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds.[8]

Materials:

-

This compound

-

Aryl halide (e.g., 4-iodoanisole)

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., potassium carbonate)

-

Solvent (e.g., a mixture of DMF and water)

Procedure:

-

In a reaction vessel, combine this compound (1.2 equivalents), the aryl halide (1.0 equivalent), and the base (2.0 equivalents).

-

Add the solvent and degas the mixture by bubbling with an inert gas for 15-20 minutes.

-

Add the palladium catalyst (e.g., 0.05 equivalents) to the mixture.

-

Heat the reaction mixture at an appropriate temperature (e.g., 80-100 °C) under an inert atmosphere until the starting material is consumed (monitored by TLC or GC).

-

Cool the reaction to room temperature and add water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel.

Applications in Drug Discovery and Development

This compound and its derivatives are of significant interest in medicinal chemistry due to the unique properties of the boronic acid moiety. Boronic acids can form reversible covalent bonds with diols, a feature that has been exploited in the design of enzyme inhibitors and sensors.

Role in Farnesoid X Receptor (FXR) Modulation

Derivatives of this compound have been investigated as modulators of the Farnesoid X Receptor (FXR), a nuclear receptor that plays a critical role in bile acid, lipid, and glucose metabolism.[1][9] FXR is a validated target for the treatment of metabolic and liver diseases.[1][10]

Caption: Farnesoid X Receptor (FXR) signaling pathway.

Activation of Pyruvate (B1213749) Kinase M2 (PKM2)

Boronic acid-containing compounds have been designed as activators of pyruvate kinase M2 (PKM2), an enzyme that is a key regulator of glycolysis and is often overexpressed in cancer cells.[11] The activation of PKM2 can shift cancer cell metabolism away from a state that supports proliferation.[11]

Caption: Activation of PKM2 by boronic acid derivatives.

Safety and Handling

This compound is an irritant and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of the powder and contact with skin and eyes. It is stable under normal conditions but should be stored away from strong oxidizing agents and acids.

Conclusion

This compound is a valuable and versatile reagent in organic chemistry and drug discovery. Its utility in the reliable formation of carbon-carbon bonds via the Suzuki-Miyaura coupling, combined with the potential for its boronic acid moiety to interact with biological targets, ensures its continued importance in the development of novel therapeutics and complex organic molecules. This guide provides a foundational understanding for the effective use and exploration of this compound and its anhydride in a research and development setting.

References

- 1. researchgate.net [researchgate.net]

- 2. Pyruvate kinase M2 at a glance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]

- 4. usbio.net [usbio.net]

- 5. This compound, 97% 25 g | Contact Us | Thermo Scientific Chemicals [thermofisher.com]

- 6. researchgate.net [researchgate.net]

- 7. crcu.jlu.edu.cn [crcu.jlu.edu.cn]

- 8. This compound | 4334-88-7 [chemicalbook.com]

- 9. ahajournals.org [ahajournals.org]

- 10. Farnesoid X receptor: From Structure to Function and Its Pharmacology in Liver Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]